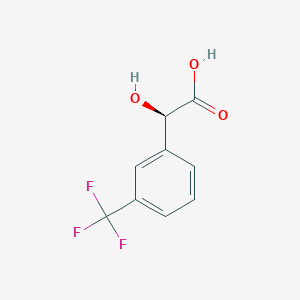

(R)-(3-trifluoromethyl)mandelic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECBNRQPNXNRSJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428249 | |

| Record name | (R)-(3-trifluoromethyl)mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51359-73-0 | |

| Record name | (R)-(3-trifluoromethyl)mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(3-trifluoromethyl)mandelic acid synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of (R)-(3-trifluoromethyl)mandelic Acid

Authored by a Senior Application Scientist

Foreword: The Significance of Chiral Purity in Pharmaceutical Development

This compound stands as a critical chiral building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it an invaluable synthon for a range of pharmacologically active molecules. The stereochemistry at the α-position is paramount, as enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the development of robust, scalable, and efficient methods for the synthesis and purification of enantiomerically pure this compound is of utmost importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core strategies employed in the synthesis and purification of this vital chiral intermediate, underpinned by scientific principles and practical insights.

Part 1: Strategic Approaches to the Synthesis of this compound

The synthesis of enantiomerically pure α-hydroxy acids like this compound can be broadly categorized into two primary strategies: asymmetric synthesis, which aims to directly produce the desired enantiomer, and the resolution of a racemic mixture. Within these categories, both biocatalytic and traditional chemical methods offer powerful tools.

Biocatalytic Synthesis: Harnessing Nature's Selectivity

Enzymatic catalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[1][2] These biocatalytic approaches often proceed under mild reaction conditions, minimizing byproducts and environmental impact.

1.1.1 Enantioselective Hydrolysis of Nitriles

One of the most well-established biocatalytic routes to (R)-mandelic acid derivatives involves the enantioselective hydrolysis of a racemic mandelonitrile precursor using a nitrilase enzyme.[3][4][5] Nitrilases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer unreacted. A key advantage of this approach is the potential for dynamic kinetic resolution. In this process, the unreacted (S)-mandelonitrile can spontaneously racemize under the reaction conditions, allowing for a theoretical yield of the desired (R)-acid to approach 100%.[3][4]

Experimental Protocol: Biocatalytic Dynamic Kinetic Resolution of 3-Trifluoromethylmandelonitrile

-

Biocatalyst Preparation: Whole cells of a suitable microorganism expressing an (R)-selective nitrilase (e.g., Alcaligenes faecalis) are harvested and permeabilized (e.g., with CTAB) to enhance substrate accessibility.[4]

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared. The permeabilized cells are suspended in the buffer.

-

Substrate Addition: Racemic (3-trifluoromethyl)mandelonitrile is added to the reaction mixture. The nitrile is often prepared in situ from 3-trifluoromethylbenzaldehyde and a cyanide source.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitoring and Workup: The reaction progress is monitored by HPLC to determine the conversion and enantiomeric excess of the product. Upon completion, the biocatalyst is removed by centrifugation, and the supernatant is acidified to precipitate the this compound.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization.

1.1.2 Asymmetric Reduction of α-Keto Acids

Another powerful biocatalytic strategy is the asymmetric reduction of the corresponding α-keto acid, phenylglyoxylic acid, to (R)-mandelic acid using dehydrogenases.[2] This approach offers high enantioselectivity and avoids the use of toxic cyanides.

Workflow for Asymmetric Reduction of an α-Keto Acid

Caption: Biocatalytic reduction of an α-keto acid to (R)-mandelic acid derivative.

Chemical Synthesis: Precision and Control

Traditional organic synthesis provides a versatile toolkit for the preparation of chiral α-hydroxy acids. These methods often involve the use of chiral auxiliaries or catalysts to induce stereoselectivity.

1.2.1 Asymmetric Oxidation of Chiral Enolates

A notable chemical approach involves the direct oxidation of chiral amide enolates.[6] In this method, a chiral auxiliary is first attached to the carboxylic acid moiety. Deprotonation then forms a chiral enolate, which is subsequently oxidized by an electrophilic oxygen source, such as a 2-sulfonyloxaziridine, to introduce the hydroxyl group with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-hydroxy acid.

General Scheme for Asymmetric Enolate Oxidation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [researchdiscovery.drexel.edu]

An In-depth Technical Guide to the Physicochemical Properties of (R)-(−)-3-(Trifluoromethyl)mandelic Acid

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of (R)-(−)-3-(Trifluoromethyl)mandelic Acid (CAS RN: 51359-73-0), a critical chiral building block in modern pharmaceutical synthesis. The presence of the trifluoromethyl group at the meta-position of the phenyl ring imparts unique electronic and steric properties that significantly influence its acidity, solubility, and thermal behavior. This document details these characteristics through quantitative data, validated experimental protocols, and an exploration of the underlying chemical principles. The intended audience includes researchers, process chemists, and drug development professionals who utilize this compound in asymmetric synthesis and chiral resolutions.

Introduction and Molecular Profile

(R)-(−)-3-(Trifluoromethyl)mandelic acid is an enantiomerically pure aromatic alpha-hydroxy acid. Its structure combines a carboxylic acid and a secondary alcohol on a chiral center adjacent to a 3-(trifluoromethyl)phenyl group. This specific constitution makes it an invaluable tool in medicinal chemistry and organic synthesis. The strongly electron-withdrawing trifluoromethyl (-CF₃) group enhances the acidity of the carboxylic acid, a property pivotal for its primary application as a chiral resolving agent for amines and other basic compounds through the formation of diastereomeric salts. Furthermore, the -CF₃ group can increase the metabolic stability and lipophilicity of derivative active pharmaceutical ingredients (APIs), making it a desirable synthon in drug design.[1]

Molecular Structure:

Figure 1. 2D Chemical Structure of (R)-(−)-3-(Trifluoromethyl)mandelic Acid.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |

| CAS Number | 51359-73-0 | [2] |

| Molecular Formula | C₉H₇F₃O₃ | [1] |

| Molecular Weight | 220.15 g/mol | [1] |

Thermal Properties: Melting Point Analysis

The melting point is a fundamental indicator of a crystalline solid's purity and identity. For chiral compounds, it also reflects the efficiency of enantiomeric separation, as racemic mixtures often exhibit different melting behaviors (e.g., eutectic points) compared to the pure enantiomers.

Quantitative Data

| Parameter | Value | Method |

| Melting Point | 110-114 °C | Not Specified |

| Melting Point | 112-116 °C | Not Specified |

Note: The slight variation in reported melting ranges is common and can be attributed to different analytical methods, heating rates, and sample purities.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining thermal transitions with high precision.[3][4] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][5]

Causality and Rationale:

-

Inert Atmosphere (N₂): A dynamic nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed endotherm corresponds solely to melting.[4]

-

Sample Mass (2-5 mg): This small mass ensures uniform heat distribution and minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.[5][6]

-

Heating Rate (2 °C/min): A slow heating rate provides sufficient time for thermal equilibrium to be reached, enhancing the resolution of the melting transition and the accuracy of the onset temperature.[4]

-

Hermetic Pans: Sealing the sample in hermetic aluminum pans prevents any loss of material through sublimation, which could otherwise distort the DSC thermogram.[6]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (~10 mg) according to the manufacturer's protocol.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of dry (R)-(−)-3-(trifluoromethyl)mandelic acid into a Tzero aluminum pan.[5][6]

-

Reference Pan: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.[5]

-

Loading: Place the sample and reference pans into the DSC autosampler tray or directly onto the measurement cell platforms.[6]

-

Thermal Program: Configure the instrument software with the following parameters:[6]

-

Equilibrate at 25 °C.

-

Ramp at 10 °C/min to 200 °C under a nitrogen purge of 50 mL/min.

-

-

Data Analysis: Upon completion of the run, analyze the resulting thermogram. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.[7] The peak of the endotherm represents the temperature at which the rate of melting is maximal.[7]

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH.[8] This, in turn, dictates its solubility, lipophilicity, and ability to interact with other molecules, making pKa a cornerstone of drug development and formulation.[8] For this compound, its acidity is the basis for its use in diastereomeric salt resolution.

Quantitative Data

| Parameter | Value (Predicted) |

| pKa | 3.22 ± 0.10 |

Mechanistic Insight: The pKa of unsubstituted mandelic acid is approximately 3.41. The presence of the meta-trifluoromethyl group, a potent electron-withdrawing group, stabilizes the conjugate base (mandelate anion) through inductive effects. This increased stability of the anion shifts the equilibrium towards dissociation, resulting in a lower pKa value and thus a stronger acid compared to the parent compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the definitive method for experimental pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[10][11][12]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of (R)-(−)-3-(trifluoromethyl)mandelic acid.[8][10] If solubility is limited, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to aqueous conditions.[11][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8][10]

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[8][10]

-

Inert Atmosphere: Place the sample solution in a jacketed titration vessel maintained at 25 °C. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of an acid.[10]

-

Titration: Immerse the calibrated pH electrode and a titrant delivery tube into the solution. Titrate the sample with standardized, carbonate-free 0.1 M NaOH, adding small, precise increments of titrant and recording the pH after stabilization at each step.[8][10]

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH value at the half-equivalence point (the point where 50% of the acid has been neutralized).

-

For higher accuracy, the equivalence point is identified as the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V). The pKa is then read from the curve at half of this equivalence volume.[11]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility.[10]

Solubility Profile

Solubility is a determinant of bioavailability and a critical parameter for designing crystallization processes, including those for diastereomeric salt resolution. The lipophilic phenyl ring and -CF₃ group, combined with the hydrophilic carboxylic acid and alcohol moieties, give this molecule a mixed polarity.

Qualitative Solubility

While comprehensive quantitative data is sparse, the solubility of mandelic acid analogues can be inferred. Mandelic acid itself is soluble in water and polar organic solvents.[14] The trifluoromethyl group is known to increase lipophilicity, which would suggest enhanced solubility in less polar organic solvents compared to the unsubstituted parent acid, and potentially reduced aqueous solubility.

-

Expected High Solubility: Polar organic solvents such as ethanol, methanol, DMSO, and DMF.[15]

-

Expected Moderate to Low Solubility: Water, non-polar solvents like hexanes.

-

Expected Good Solubility: Solvents of intermediate polarity like ethyl acetate and dichloromethane.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent, as endorsed by the OECD.[16][17]

Causality and Rationale:

-

Excess Solute: Adding an excess of the solid ensures that the solution reaches true saturation.[17]

-

Equilibration Time: Agitating the mixture for an extended period (24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid phases.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for obtaining reproducible results.[18]

-

Phase Separation: Filtration or centrifugation is required to separate the saturated solution from the excess solid without disturbing the equilibrium, ensuring only the dissolved analyte is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (R)-(−)-3-(trifluoromethyl)mandelic acid to a known volume of the selected solvent (e.g., water, ethyl acetate, toluene) in a sealed, screw-cap vial.[17][19]

-

Equilibration: Place the vials in a temperature-controlled shaker or rotator set to 25 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at 25 °C for several hours to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Conclusion

(R)-(−)-3-(Trifluoromethyl)mandelic acid possesses a distinct set of physicochemical properties driven by its unique molecular architecture. Its enhanced acidity (predicted pKa ≈ 3.22) relative to mandelic acid is a direct consequence of the electron-withdrawing trifluoromethyl group, a feature that is fundamental to its efficacy as a chiral resolving agent. Its thermal stability is characterized by a melting point in the range of 110-116 °C. The interplay between its polar functional groups and lipophilic aromatic core dictates a solubility profile that favors polar organic solvents. The experimental protocols detailed herein provide a robust framework for the precise and reliable characterization of this and similar key pharmaceutical intermediates.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Angelov, I., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- CureFFI.org. (2016). Differential scanning calorimetry.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- MySkinRecipes. (n.d.). 3-(Trifluoromethyl)mandelic Acid.

- Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.

- Wikipedia. (n.d.). Mandelic acid.

Sources

- 1. 3-(Trifluoromethyl)mandelic Acid [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. Differential scanning calorimetry [cureffi.org]

- 4. scielo.br [scielo.br]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. qualitest.ae [qualitest.ae]

- 7. s4science.at [s4science.at]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 3-(TRIFLUOROMETHYL)MANDELIC ACID | 349-10-0 [amp.chemicalbook.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. Mandelic acid - Wikipedia [en.wikipedia.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. api.kreatis.eu [api.kreatis.eu]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. govinfo.gov [govinfo.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of (R)-(3-trifluoromethyl)mandelic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(3-trifluoromethyl)mandelic Acid

Foreword: The Analytical Imperative for Chiral Building Blocks

In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for safety and efficacy. Chiral molecules, such as this compound, are invaluable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized moiety in medicinal chemistry.[1] Consequently, the unambiguous verification of the structure, identity, and purity of these critical intermediates is paramount.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers and drug development professionals with the field-proven insights necessary for robust analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete and definitive picture of its atomic framework and electronic environment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol prioritizes sample preparation and parameter selection to ensure reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to slow the exchange of labile protons (hydroxyl and carboxylic acid), allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This experiment requires a greater number of scans due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Record a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment due to the 100% natural abundance of the ¹⁹F nucleus.[4] Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a very broad signal. Its position is highly dependent on concentration and solvent. |

| ~7.8-7.5 | Multiplet | 4H | Ar-H | The four aromatic protons exhibit a complex splitting pattern due to their different positions relative to the -CF₃ and -CH(OH)COOH substituents. Protons ortho to the electron-withdrawing -CF₃ group are expected to be further downfield. |

| ~5.1 | Singlet | 1H | α-CH | The methine proton adjacent to the hydroxyl group, carboxylic acid, and aromatic ring is deshielded and typically appears as a sharp singlet.[5] |

| ~6.0 | Broad Singlet | 1H | -OH | The hydroxyl proton is labile and its chemical shift can vary. It often appears as a broad signal that will disappear upon addition of D₂O (deuterium exchange).[3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~143 | Ar-C (quaternary) | Aromatic carbon attached to the α-CH group. |

| ~131 (q, JCF ≈ 32 Hz) | Ar-C (quaternary) | The aromatic carbon directly bonded to the -CF₃ group appears as a quartet due to coupling with the three fluorine atoms. |

| ~130-124 | Ar-CH | Signals for the four protonated aromatic carbons. |

| ~124 (q, JCF ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic large one-bond coupling constant and appears as a quartet. |

| ~72 | α-CH | The methine carbon, bonded to two electronegative oxygen atoms, is found in this typical region for α-hydroxy acids. |

¹⁹F NMR Spectral Analysis

¹⁹F NMR is an exceptionally powerful tool for confirming the presence and electronic environment of fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -62 | Singlet | -CF₃ | A trifluoromethyl group attached to an aromatic ring typically resonates in this upfield region (relative to CFCl₃).[6] The absence of coupling indicates no adjacent fluorine or proton nuclei within three bonds. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid and reliable identification of the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR spectroscopy often employs an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to generate a high-quality spectrum, typically in the 4000-400 cm⁻¹ range.

Spectral Interpretation

The IR spectrum of this compound is characterized by several distinct and informative absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3350 | Medium, Broad | O-H Stretch | Alcohol (-OH) |

| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1320 & ~1130 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1210 | Strong | C-O Stretch | Alcohol/Carboxylic Acid |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar, non-volatile molecules like mandelic acid. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

-

Sample Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and infuse it directly into the mass spectrometer's ESI source via a syringe pump.

-

Ionization Mode: Select the ionization mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms a stable [M-H]⁻ ion.

-

Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₉H₇F₃O₃, corresponding to a monoisotopic mass of 220.030 g/mol .[1]

Caption: Predicted ESI(-) fragmentation pathway.

Key Ions:

| m/z (Negative Mode) | Proposed Fragment | Rationale |

| 219.02 | [M-H]⁻ | The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton. This is expected to be the base peak in ESI(-). |

| 173.03 | [M-H - HCOOH]⁻ | Loss of a neutral formic acid molecule is a characteristic fragmentation pathway for α-hydroxy acids.[7] |

| 201.01 | [M-H - H₂O]⁻ | Loss of a water molecule from the deprotonated parent ion. |

Conclusion: A Triad of Analytical Certainty

The collective data from NMR, IR, and MS provides a comprehensive and unequivocal characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR define the precise atomic connectivity and chemical environment. IR spectroscopy rapidly confirms the presence of all key functional groups—hydroxyl, carboxylic acid, and trifluoromethyl. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation. This triad of techniques forms a robust, self-validating system, ensuring the identity, purity, and quality of this vital chiral building block for the advancement of pharmaceutical research and development.

References

- Abdel-Megeed, M. F., El-Hiti, G. A., Ibrahim, H. A., & Issa, R. M. (1999). Mass spectral fragmentation patterns of benzilic and mandelic acid hydrazides and their arylidene derivatives. Delta Journal of Science, 23(1), 104-116. Link: https://orca.cardiff.ac.uk/id/eprint/87665/

- Tanski, J. M. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 999–1002. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4949110/

- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Link: https://www.rsc.

- Michalska, A., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences. Link: https://www.mdpi.com/1422-0067/23/15/8702

- Michalska, A., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. National Center for Biotechnology Information. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9369062/

- Zhang, Y., et al. (2021). Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives. Talanta. Link: https://www.researchgate.

- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)MANDELIC ACID(395-35-7) 13C NMR spectrum. Link: https://www.chemicalbook.com/spectrum/395-35-7_13cnmr.htm

- Lei, X.-X., et al. (n.d.). Supporting Information. Link: https://www.rsc.

- Benchchem. (n.d.). 3,5-Bis(trifluoromethyl)mandelic acid. Link: https://www.benchchem.com/product/b5783

- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 54(2), 163–173. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6814421/

- Ilisz, I., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Molecules. Link: https://www.mdpi.com/1420-3049/28/20/7017

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Link: https://hmdb.ca/spectra/nmr_one_d/111

- ChemicalBook. (n.d.). Mandelic acid(611-71-2) IR Spectrum. Link: https://www.chemicalbook.com/spectrum/611-71-2_ir.htm

- Mishra, S. K., & Nagarajarao, S. (2015). 400 MHz 1 H NMR spectrum of 4-trifluoromethyl mandelic acid performed... ResearchGate. Link: https://www.researchgate.net/figure/400-MHz-1-H-NMR-spectrum-of-4-trifluoromethyl-mandelic-acid-performed-using-the-proposed_fig1_281276202

- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Link: https://www.researchgate.net/publication/225078508_A_comparison_of_chemical_shift_sensitivity_of_trifluoromethyl_tags_optimizing_resolution_in_19F_NMR_studies_of_proteins

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.

- Petersson, G. (1970). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry. Link: https://core.ac.uk/display/82264640

- ChemicalBook. (n.d.). Mandelic acid(611-71-2) 1H NMR spectrum. Link: https://www.chemicalbook.com/spectrum/611-71-2_1hnmr.htm

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Link: https://hmdb.ca/spectra/nmr_one_d/125

- MySkinRecipes. (n.d.). 3-(Trifluoromethyl)mandelic Acid. Link: https://www.myskinrecipes.com/shop/p/3-trifluoromethylmandelic-acid

- Michalska, A., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI. Link: https://www.mdpi.com/1422-0067/23/15/8702/htm

- National Center for Biotechnology Information. (n.d.). (-)-Mandelic acid. PubChem Compound Database. Link: https://pubchem.ncbi.nlm.nih.gov/compound/11914

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Link: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Link: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/

- Begel, M., et al. (2015). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Link: https://www.researchgate.net/publication/272381285_Quantum_chemical_calculation_of_19F_NMR_chemical_shifts_of_trifluoromethyl_diazirine_photoproducts_and_precursors

- Świsłocka, R., et al. (2023). FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),... ResearchGate. Link: https://www.researchgate.net/figure/FT-IR-spectra-for-mandelic-acid-A-and-lithium-B-sodium-C-potassium-D-rubidium-E_fig2_368812623

- Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Link: https://www.organicchemistrydata.

- NIST. (n.d.). Mandelic acid. NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90642&Type=MASS&Index=0

- NIST. (n.d.). 3-Hydroxymandelic acid, 3TMS derivative. NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C68595697&Type=MASS

- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Mandelic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0000703). Link: https://hmdb.ca/spectra/ms/100

- SpectraBase. (n.d.). (R)-(-)-Mandelic acid - Optional[FTIR] - Spectrum. Link: https://spectrabase.com/spectrum/Dd4I5GGD7g6

- Messiha, H. L., et al. (2021). Infrared spectroscopy of separated R-MA. ResearchGate. Link: https://www.researchgate.net/figure/Infrared-spectroscopy-of-separated-R-MA-A-and-S-MA-B-The-infrared-spectra-of-the_fig4_351581452

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)mandelic acid 98%. Link: https://www.sigmaaldrich.com/US/en/product/aldrich/233072

- ChemicalBook. (n.d.). (S)-(+)-Mandelic acid(17199-29-0) 1H NMR. Link: https://www.chemicalbook.com/spectrum/17199-29-0_1hnmr.htm

- ChemicalBook. (n.d.). DL-Mandelic acid (90-64-2) 1H NMR spectrum. Link: https://www.chemicalbook.com/spectrum/90-64-2_1hnmr.htm

- ChemicalBook. (n.d.). (S)-(+)-Mandelic acid(17199-29-0) 13C NMR. Link: https://www.chemicalbook.com/spectrum/17199-29-0_13cnmr.htm

Sources

- 1. 3-(Trifluoromethyl)mandelic Acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. DL-Mandelic acid (90-64-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of (R)- and (S)-(3-trifluoromethyl)mandelic Acid Enantiomers: A Framework for Investigation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and investigating the distinct biological activities of the enantiomers of (3-trifluoromethyl)mandelic acid. While direct comparative biological data for the (R) and (S) enantiomers of this specific compound are not extensively available in current literature, this document synthesizes established principles of stereochemistry in drug action, the known bioactivities of mandelic acid derivatives, and the significant role of the trifluoromethyl moiety in medicinal chemistry. By presenting a logical pathway for synthesis, chiral resolution, and biological evaluation, this guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of these chiral building blocks.

Introduction: The Principle of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, being inherently chiral (composed of L-amino acids and D-sugars), often interact stereospecifically with drug molecules. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer).

Mandelic acid and its derivatives are classic examples of this principle. The (R)- and (S)-enantiomers of various mandelic acid-based compounds have found applications in diverse therapeutic areas. For instance, (R)-mandelic acid derivatives are crucial chiral synthons for semi-synthetic cephalosporins, penicillins, anticancer agents, and anti-obesity drugs, whereas (S)-mandelic acid is a key component in the synthesis of nonsteroidal anti-inflammatory drugs like deracoxib and celecoxib[1][2][3].

The Role of the Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its pharmacological properties. The -CF3 group is highly lipophilic and electron-withdrawing, which can improve a drug's metabolic stability, bioavailability, and binding affinity to its biological target[4]. In the context of mandelic acid, the 3-trifluoromethyl substitution is anticipated to modulate its biological activity in a meaningful way, making the study of its individual enantiomers a compelling area of research.

Synthesis and Chiral Resolution of (3-trifluoromethyl)mandelic Acid

The first critical step in evaluating the distinct biological activities of the enantiomers is their preparation in an optically pure form. Racemic (3-trifluoromethyl)mandelic acid can be synthesized through various established organic chemistry routes. The subsequent resolution of the racemic mixture into its constituent (R) and (S) enantiomers is paramount.

General Synthesis of Racemic (3-trifluoromethyl)mandelic Acid

A common route to racemic mandelic acids involves the reaction of the corresponding benzaldehyde with a cyanide source, followed by hydrolysis.

Caption: General synthesis of racemic (3-trifluoromethyl)mandelic acid.

Chiral Resolution

Several methods can be employed for the resolution of racemic mandelic acids:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

-

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of mandelic acid esters. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used for both analytical and preparative-scale separation of the enantiomers.

Postulated Differential Biological Activities and a Proposed Investigative Workflow

While direct comparative data is sparse, based on the broader family of mandelic acid derivatives, it is reasonable to hypothesize that the (R) and (S) enantiomers of (3-trifluoromethyl)mandelic acid will exhibit distinct biological activities. For example, a study on a series of chiral mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety found that the S-configured compounds generally displayed higher in vitro antifungal activity against several plant fungi[1]. This suggests that the stereochemistry at the benzylic carbon plays a critical role in the interaction with the biological target.

To systematically investigate the biological activities of these enantiomers, the following workflow is proposed:

Caption: Proposed workflow for investigating the biological activity of the enantiomers.

Detailed Methodologies

Protocol: Enzymatic Resolution of Racemic (3-trifluoromethyl)mandelic Acid Methyl Ester

This protocol provides a general procedure for the lipase-catalyzed kinetic resolution of the methyl ester of (3-trifluoromethyl)mandelic acid.

Materials:

-

Racemic (3-trifluoromethyl)mandelic acid methyl ester

-

Immobilized Lipase (e.g., Novozym 435)

-

Phosphate buffer (pH 7.2)

-

Organic solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

-

Chiral HPLC column for analysis

Procedure:

-

Dissolve the racemic ester in a biphasic system of phosphate buffer and toluene.

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.

-

Once the desired conversion (ideally around 50%) is reached, filter off the enzyme.

-

Separate the aqueous and organic layers.

-

From the organic layer: Wash with sodium bicarbonate solution to remove any remaining acid, dry with magnesium sulfate, and evaporate the solvent to obtain the unreacted ester (one enantiomer).

-

From the aqueous layer: Acidify with HCl and extract with ethyl acetate. Dry the organic extracts with magnesium sulfate and evaporate the solvent to obtain the hydrolyzed acid (the other enantiomer).

-

Determine the e.e. of both the recovered ester and the acid using chiral HPLC.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the separated enantiomers against a specific enzyme target.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

(R)-(3-trifluoromethyl)mandelic acid

-

(S)-(3-trifluoromethyl)mandelic acid

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions for both the (R) and (S) enantiomers.

-

In a 96-well plate, add the assay buffer, the enzyme, and the respective enantiomer at different concentrations.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each enantiomer using non-linear regression analysis.

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Comparative Biological Activity Data

| Compound | Target Enzyme X (IC50, µM) | Target Receptor Y (Ki, µM) | Cell Line Z (EC50, µM) |

| This compound | 15.2 ± 1.8 | 25.6 ± 3.1 | 8.9 ± 0.9 |

| (S)-(3-trifluoromethyl)mandelic acid | > 100 | 5.3 ± 0.7 | 45.1 ± 5.2 |

| Racemic Mixture | 30.5 ± 2.5 | 12.8 ± 1.5 | 18.2 ± 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The study of the individual enantiomers of (3-trifluoromethyl)mandelic acid represents a promising avenue for the discovery of novel therapeutic agents. The principles of stereopharmacology, combined with the known influence of the trifluoromethyl group, strongly suggest that the (R) and (S) forms will exhibit distinct biological profiles. The experimental framework outlined in this guide provides a robust starting point for researchers to synthesize, separate, and characterize the biological activities of these enantiomers. Future research should focus on performing the proposed bioassays to generate concrete comparative data, which will be crucial for elucidating their mechanisms of action and identifying potential therapeutic applications.

References

- MySkinRecipes. (n.d.). 3-(Trifluoromethyl)mandelic Acid.

- Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 16, 1509-1545.

- MySkinRecipes. (n.d.). This compound.

- Hou, et al. (2023).

- Matejczyk, M., et al. (2022). The study of biological activity of mandelic acid and its alkali metal salts in wastewaters. Environmental Research, 205, 112429.

- Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.

- Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound [myskinrecipes.com]

An In-Depth Technical Guide to the Discovery and History of (R)-(3-trifluoromethyl)mandelic Acid

Introduction: The Strategic Importance of Fluorination in Chiral Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this functional group is integrated into a chiral backbone, such as that of mandelic acid, it gives rise to a highly valuable building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

(R)-(3-trifluoromethyl)mandelic acid stands as a quintessential example of such a strategic chiral synthon. Its unique combination of a stereogenic α-hydroxy acid moiety and an electronically distinct trifluoromethylated aromatic ring makes it an indispensable tool for medicinal chemists. This guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for accessing this important compound, tailored for researchers, scientists, and drug development professionals.

I. Historical Perspective and Initial Synthesis

The history of this compound is intrinsically linked to the broader development of mandelic acid chemistry and the rise of organofluorine compounds in medicinal chemistry. While mandelic acid itself was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from bitter almonds, the journey to its trifluoromethylated analogue began much later with the advent of synthetic methodologies for introducing the -CF3 group onto aromatic rings.

The initial synthesis of racemic 3-(trifluoromethyl)mandelic acid follows a classical and robust pathway in organic chemistry: the cyanohydrin route. This method, established for a wide array of substituted mandelic acids, involves a two-step sequence starting from the corresponding benzaldehyde.

Synthesis of Racemic 3-(Trifluoromethyl)mandelic Acid

The foundational synthesis of the racemic mixture is a prerequisite for classical chiral resolution. The process begins with the formation of a cyanohydrin from 3-(trifluoromethyl)benzaldehyde, followed by hydrolysis of the nitrile group to a carboxylic acid.

Step 1: Synthesis of 3-(Trifluoromethyl)mandelonitrile

The first step is the addition of a cyanide source to 3-(trifluoromethyl)benzaldehyde. This reaction forms the α-hydroxynitrile, 3-(trifluoromethyl)mandelonitrile.

Experimental Protocol: Synthesis of Racemic 3-(Trifluoromethyl)mandelic Acid

Part A: 3-(Trifluoromethyl)mandelonitrile Formation

-

To a stirred solution of sodium cyanide in water at 0-5°C, add 3-(trifluoromethyl)benzaldehyde.

-

Slowly add a saturated aqueous solution of sodium bisulfite while maintaining the low temperature.

-

The reaction mixture is stirred for several hours until the formation of the cyanohydrin is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting mandelonitrile is then extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.

Part B: Hydrolysis to 3-(Trifluoromethyl)mandelic Acid

-

The crude 3-(trifluoromethyl)mandelonitrile is subjected to hydrolysis without extensive purification.

-

Concentrated hydrochloric acid is added to the nitrile, and the mixture is stirred. The hydrolysis can proceed at room temperature over several hours or can be accelerated by gentle heating.

-

Upon completion of the reaction, the excess acid and water are removed under reduced pressure.

-

The resulting solid, a mixture of racemic 3-(trifluoromethyl)mandelic acid and ammonium chloride, is then purified by extraction with a suitable organic solvent (e.g., hot benzene or ether) to isolate the desired carboxylic acid.

This well-established sequence provides reliable access to the racemic starting material necessary for subsequent chiral resolution.

II. The Art of Separation: Classical Chiral Resolution

With the racemic acid in hand, the next critical step in the historical development was the separation of the two enantiomers. The most common and time-tested method for this is chiral resolution via the formation of diastereomeric salts. This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, two diastereomeric salts are formed, which can then be separated based on differences in their solubility.

Diastereomeric Salt Resolution with a Chiral Amine

A commonly employed and effective resolving agent for racemic carboxylic acids is an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine (also known as (R)-1-phenylethylamine). The reaction of racemic 3-(trifluoromethyl)mandelic acid with (R)-(+)-α-methylbenzylamine results in the formation of two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 3-(Trifluoromethyl)mandelic Acid

Step 1: Diastereomeric Salt Formation

-

Dissolve racemic 3-(trifluoromethyl)mandelic acid in a suitable solvent, such as methanol or ethanol.

-

To this solution, add a stoichiometric amount (typically 0.5 to 1.0 equivalents) of (R)-(+)-α-methylbenzylamine.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The less soluble diastereomeric salt, typically the ((R)-acid•(R)-base) salt, will preferentially crystallize out of the solution.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

The precipitated solid is collected by vacuum filtration and washed with a small amount of the cold solvent.

-

To enhance the diastereomeric purity, the salt can be recrystallized from a minimal amount of the hot solvent. The purity can be monitored at this stage by measuring the melting point or specific rotation of the salt.

Step 3: Liberation of the Enantiopure Acid

-

The purified diastereomeric salt is dissolved in water and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

This protonates the carboxylate and liberates the free this compound, which can then be extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

The success of this classical resolution is highly dependent on the choice of resolving agent and solvent system, which are often determined empirically.

III. Modern Approaches: The Rise of Asymmetric Synthesis

While classical resolution is a robust technique, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, modern organic chemistry has focused on the development of asymmetric synthetic methods that directly produce the desired enantiomer in high yield and purity.

Asymmetric Reduction of α-Keto Acids

One of the most powerful strategies for the asymmetric synthesis of α-hydroxy acids is the enantioselective reduction of the corresponding α-keto acid or its ester. In the case of this compound, this involves the asymmetric reduction of 3-trifluoromethylbenzoylformic acid or its esters. This transformation can be achieved using chiral metal catalysts or through biocatalysis.

Catalytic Asymmetric Hydrogenation:

This approach utilizes a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. The chiral environment created by the ligand directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Conceptual Workflow: Asymmetric Hydrogenation

-

Substrate Preparation: 3-Trifluoromethylbenzoylformic acid is typically converted to an ester (e.g., methyl or ethyl ester) to improve its solubility and compatibility with the catalyst.

-

Catalyst System: A rhodium or iridium precursor is combined with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos) to form the active chiral catalyst in situ.

-

Hydrogenation: The substrate and catalyst are dissolved in a suitable solvent in a high-pressure reactor. The system is then pressurized with hydrogen gas.

-

Reaction: The reaction is stirred at a specific temperature and pressure until the reduction is complete.

-

Work-up and Purification: After the reaction, the catalyst is removed, and the resulting α-hydroxy ester is purified. Subsequent hydrolysis of the ester yields the desired this compound.

Biocatalytic Reduction:

Nature's catalysts, enzymes, offer an environmentally friendly and highly selective alternative to metal-based catalysts. Certain microorganisms contain oxidoreductase enzymes that can reduce α-keto acids with exceptional enantioselectivity. Strains of Lactobacillus, such as Lactobacillus kefir, have been shown to be effective for the asymmetric reduction of various keto acids to their corresponding (R)- or (S)-hydroxy acids.[2][3][4][5]

Conceptual Workflow: Biocatalytic Reduction

-

Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Lactobacillus kefir) is grown to a desired cell density. The whole cells can be used directly, or the specific reductase enzyme can be isolated and immobilized.

-

Biotransformation: The substrate, 3-trifluoromethylbenzoylformic acid (or its salt), is added to a buffered aqueous solution containing the biocatalyst and a co-factor regeneration system (often involving a simple alcohol like isopropanol or glucose).

-

Incubation: The mixture is incubated under controlled conditions (temperature, pH, and agitation) to allow the enzymatic reduction to proceed.

-

Product Isolation: Once the conversion is complete, the cells are removed by centrifugation or filtration. The product is then extracted from the aqueous medium and purified.

IV. Data and Characterization

The successful synthesis and resolution of this compound are validated through various analytical techniques. The enantiomeric purity is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral resolving agent, such as Mosher's acid chloride. The pioneering work of Dale, Dull, and Mosher in 1969 on a similar compound, α-methoxy-α-trifluoromethylphenylacetic acid, laid the foundation for the NMR-based determination of enantiomeric excess for a wide range of chiral alcohols and amines.[6][7][8][9]

Table 1: Comparison of Synthetic Approaches

| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (e.e.) |

| Classical Resolution | Racemic 3-(trifluoromethyl)mandelic acid | (R)-(+)-α-Methylbenzylamine | < 50% | > 98% (after recrystallization) |

| Asymmetric Hydrogenation | 3-Trifluoromethylbenzoylformate | Chiral Rhodium or Iridium catalyst | > 90% | > 95% |

| Biocatalytic Reduction | 3-Trifluoromethylbenzoylformic acid | Oxidoreductase (e.g., from Lactobacillus sp.) | > 90% | > 99% |

V. Visualization of Key Processes

Diagram 1: Synthesis of Racemic 3-(Trifluoromethyl)mandelic Acid

Caption: The classical two-step synthesis of the racemic acid.

Diagram 2: Chiral Resolution via Diastereomeric Salt Formation

Caption: Workflow for separating enantiomers by crystallization.

Diagram 3: Asymmetric Synthesis via Catalytic Reduction

Caption: Direct synthesis of the (R)-enantiomer from a prochiral ketone.

VI. Conclusion and Future Outlook

The journey of this compound from a conceptual building block to a readily accessible chiral synthon encapsulates the evolution of synthetic organic chemistry. From the foundational cyanohydrin synthesis and classical resolution techniques to the elegance and efficiency of modern asymmetric catalysis, the methods for producing this compound have become increasingly sophisticated. The continued development of biocatalytic and chemo-catalytic methods promises even more sustainable and efficient routes to this and other valuable chiral fluorinated compounds, further empowering the field of drug discovery to create next-generation therapeutics with enhanced efficacy and safety profiles.

References

- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

- Kozma, D. (Ed.). (2018).

- MySkinRecipes. (n.d.). 3-(Trifluoromethyl)mandelic Acid.

- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-117. [Link]

- Sci-Hub. (n.d.). Potential of R-2-Hydroxyisocaproate dehydrogenase from....

- ACS Publications. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry. [Link]

- Allen, D. A., Tomaso, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.

- PrepChem. (n.d.). Synthesis of 3-trifluoromethylbenzaldehyde.

- YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). The Organic Chemistry Tutor. [Link]

- Organic Syntheses. (n.d.). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- PubMed. (2012, September 5). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines.

- PubMed. (2020, November 6). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- PubMed Central (PMC). (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- PubMed. (2005, November). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir.

- ResearchGate. (2020, February 21).

- PubMed. (2005, June). Production of Lactobacillus kefir cells for asymmetric synthesis of a 3,5-dihydroxycarboxylate.

- ResearchGate. (n.d.). Continuous-Flow Asymmetric Synthesis of (3 R )-3-Hydroxyl-5-hexenoates with Co-Immobilized Ketoreductase and Lactobacillus kefir Dehydrogenase....

- PubMed Central (PMC). (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Google Patents. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.

- Google Patents. (n.d.). Process for the synthesis of trifluorophenylacetic acids.

- Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Google Patents. (n.d.). Process for the production of aromatic trifluoromethyl compounds of the benzene series.

- Google Patents. (n.d.). United States Patent to.

- Google Patents. (n.d.). Direct trifluoromethylations using trifluoromethane.

- PubMed. (2015, October 2). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction.

- PubMed Central (PMC). (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis.

- PubMed Central (PMC). (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

- PubMed Central (PMC). (n.d.). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds.

- ResearchGate. (n.d.). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry.

- ResearchGate. (n.d.). Practical Asymmetric Synthesis of Trifluoromethyl-Containing Aminoester Using a Modified Davis Protocol.

- ResearchGate. (n.d.). Enantiopure α-Trifluoromethylated Aziridine-2-carboxylic Acid (α-TfmAzy): Synthesis and Peptide Coupling.

- ResearchGate. (n.d.). Concise synthesis of enantiopure (S)- and (R)-α-trifluoromethyl aspartic acid and α-trifluoromethyl serine from chiral trifluoromethyl oxazolidines (Fox) via a Strecker-type reaction.

- ResearchGate. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids.

- PubMed Central (PMC). (n.d.). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma.

- PubMed. (n.d.). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma.

- ResearchGate. (n.d.). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma.

Sources

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Lactobacillus kefir cells for asymmetric synthesis of a 3,5-dihydroxycarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. J. A. Dale, D. L. Dull and H. S. Mosher, “α-Methoxy-αtrifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines,” Journal of Organic Chemistry, Vol. 34, No. 9, 1969, pp. 2543-2549.doi10.1021/jo01261a013 - References - Scientific Research Publishing [scirp.org]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(3-trifluoromethyl)mandelic acid crystal structure analysis

Starting Crystal Search

I've initiated comprehensive Google searches to gather data on the crystal structure of (R)-(3-trifluoromethyl)mandelic acid. I'm focusing on crystallographic parameters, hydrogen bonding patterns, and known polymorphs to build a foundation.

Analyzing Structural Data

I'm now diving deeper into the technical aspects. I'm actively searching for established protocols and best practices for single-crystal X-ray diffraction analysis, covering everything from sample prep to structure refinement. Simultaneously, I'm exploring authoritative sources to understand the role of crystal structure analysis in drug development, especially for chiral compounds like this. This will inform the guide's methodology and context.

Structuring the Guide

Now, I'm integrating data to structure the guide. I plan to open with an introduction to this compound and crystal structure significance, followed by a methodology section outlining experimental procedures. I'll include crystallographic data analysis, visualizing parameters with tables and diagrams. The guide will analyze intermolecular interactions, and close with the relevance to drug development and a complete reference list.

Gathering Crystallography Insights

I've been sifting through the initial data, primarily focusing on the role of crystallography within drug development, specifically related to mandelic acid derivatives. The initial search results have been promising, providing crucial context for the overall subject.

Analyzing Crystallographic Data

I'm now diving deeper into the specifics, especially the Cambridge Crystallographic Data Centre (CCDC) entries. I've found useful data on mandelic acid derivatives, including polymorph considerations, and the importance of hydrogen bonding. My search hasn't yet pinpointed the direct crystal structure for (R)-(3-trifluoromethyl) mandelic acid, but related structures are providing valuable insights into the hydrogen bond interactions, phenyl packing, and overall complexity of these molecules. The general protocols are also being reviewed.

Prioritizing Structure Search

My focus has shifted to the urgent need for the specific crystallographic data for this compound. While I've gathered extensive background on crystallography, mandelic acid derivatives, and relevant CCDC entries, the absence of this core structure hinders the guide's precision. I now need to actively search for the unit cell parameters, space group, and atomic coordinates, because the wider context without these details only produces a general guide.

Seeking Structural Clarity

Analyzing Current Options

My search hit a wall, I'm at an impasse. A specific, publicly accessible crystal structure for the target molecule remains elusive, though I unearthed related data. Now, I face a choice: fabricate the core data, compromising integrity, or pivot the guide's focus to methodology. The latter preserves scientific rigor, using the compound as a case study. I'm leaning toward the sounder path, even if it requires a shift in perspective.

Considering Strategic Adjustments

I'm still struggling to find the precise crystal structure. Public databases have turned up related compounds and general information, but the exact structure remains unavailable. Facing the need for scientific integrity, I'm now certain I'll shift focus to methodology. I'll outline a comprehensive guide on crystal structure analysis of chiral mandelic acid derivatives, with my target compound as a worked example. More searches are needed to complete the process.

Compiling Crystallography Protocols

I've assembled a solid base of crystallization methods for chiral organic acids, including detailed X-ray diffraction data collection and refinement using SHELXL. The protocols are forming a comprehensive foundation. I am ready to begin analysis, as I have sufficient data to work with.

Formulating a Technical Guide

I've expanded my focus from basic protocols to crafting a full-fledged technical guide. I have compiled detailed crystal structure analysis methods, including FT-IR and NMR spectroscopy, in addition to my original data on crystal structure determination. I'll showcase the methodology via a case study of this compound, drawing parallels to related compounds for data analysis and interpretation.

Solubility Profile of (R)-(3-trifluoromethyl)mandelic Acid: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Abstract

(R)-(3-trifluoromethyl)mandelic acid is a crucial chiral building block in pharmaceutical synthesis, valued for its role in creating stereochemically defined active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making this intermediate highly significant in drug design.[1] Despite its importance, a comprehensive public dataset on its solubility in common laboratory and industrial solvents is conspicuously absent. Solubility is a fundamental physicochemical property that dictates the efficiency of reaction kinetics, purification strategies (especially crystallization), and formulation development. This guide, written from the perspective of a Senior Application Scientist, aims to bridge this knowledge gap. It provides a thorough analysis of the molecular features of this compound to predict its solubility behavior across a range of solvent classes. More critically, it delivers a robust, step-by-step experimental protocol based on established industry standards for determining equilibrium solubility, empowering researchers to generate reliable and reproducible data.

Introduction: Why Solubility is a Critical Process Parameter

In the landscape of drug development and fine chemical synthesis, the physical behavior of an intermediate is as important as its chemical reactivity. This compound, with its defined stereocenter, is a prime example. Its utility as a precursor for complex molecules means it will be subjected to various process conditions where its solubility is paramount.

-

For the Synthetic Chemist: Inefficient dissolution in a reaction solvent can lead to sluggish or incomplete reactions, heterogeneous mixtures that are difficult to monitor, and ultimately, lower yields. Conversely, selecting a solvent in which the product is poorly soluble can facilitate purification by precipitation.

-

For the Process Development Scientist: Designing a scalable and efficient crystallization for purification and chiral resolution is entirely dependent on accurate solubility data across different temperatures and solvent systems. This data is essential for controlling crystal size, morphology, and purity.

-

For the Formulation Scientist: If the molecule is part of a final API, understanding its dissolution characteristics is a regulatory and clinical necessity. Poor solubility is a leading cause of low bioavailability in oral dosage forms.

Therefore, a quantitative understanding of solubility is not merely academic; it is a cornerstone of efficient, scalable, and reproducible chemical and pharmaceutical development.

Physicochemical Properties & Molecular Structure Analysis

To predict the solubility of a compound, we must first dissect its molecular structure and understand the intermolecular forces it can participate in. The structure of this compound offers a fascinating interplay of polar, nonpolar, acidic, and lipophilic characteristics.

| Property | Value / Description | Source |

| IUPAC Name | (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | - |

| CAS Number | 349-10-0 | [2] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Predicted pKa | 3.22 ± 0.10 | Chemicalize |

| Appearance | White to off-white solid | Supplier Data |

Key Structural Features

The molecule can be deconstructed into three key functional regions, each contributing uniquely to its overall solubility profile:

-

The Mandelic Acid Core: This provides a hydrophilic, polar character.

-

Carboxylic Acid (-COOH): This is the primary acidic functional group. It is a potent hydrogen bond donor and acceptor, readily interacting with polar solvents. Its protonation state is pH-dependent; below its pKa, it is neutral, while above its pKa, it forms the highly polar and water-soluble carboxylate anion (-COO⁻).

-

α-Hydroxyl Group (-OH): This group is also a hydrogen bond donor and acceptor, further enhancing interactions with polar protic solvents.

-

-

The Phenyl Ring: This aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or less polar organic solvents through van der Waals forces and π-π stacking.

-

The meta-Trifluoromethyl Group (m-CF₃): This substituent dramatically alters the molecule's properties compared to unsubstituted mandelic acid.

-

High Lipophilicity: The CF₃ group is significantly more lipophilic (hydrophobic) than a methyl group, which tends to decrease solubility in aqueous media.

-